REACTION_CXSMILES
|
O=[C:2]1[CH2:9][C:6]([CH3:8])([CH3:7])[CH2:5][C:4]([CH3:10])=[CH:3]1.[C:11]([O:14][CH:15]=[CH2:16])(=[O:13])[CH3:12]>>[CH3:7][C:6]1([CH3:9])[CH2:5][C:4]2([CH3:10])[CH:14]([CH2:2][CH2:3]2)[C:15](=[O:16])[CH2:8]1.[C:11]([O-:14])(=[O:13])[CH3:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1C=C(CC(C)(C)C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The photochemical reaction system of this invention is illustrated by another dual irradiation in which
|
Type
|
CUSTOM
|
Details
|
the inner flask reaction
|
Type
|
CUSTOM
|
Details
|
in which the photochemical reaction in the outer flask
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC(C2CCC2(C1)C)=O)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |